L-beta-Homoglutamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

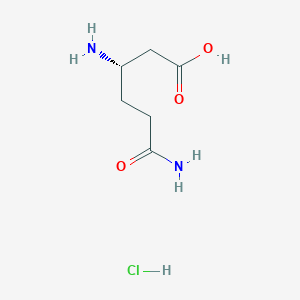

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3,6-diamino-6-oxohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMJADDIUIIUTC-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375929 | |

| Record name | L-beta-Homoglutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-05-9 | |

| Record name | L-beta-Homoglutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-beta-Homoglutamine Hydrochloride

Introduction

L-beta-Homoglutamine hydrochloride ((S)-3,6-diamino-6-oxohexanoic acid hydrochloride) is a non-proteinogenic beta-amino acid derivative. As the hydrochloride salt of L-beta-Homoglutamine, it offers enhanced stability and solubility in aqueous solutions, making it a valuable building block in peptidomimetic and medicinal chemistry research. The introduction of a beta-amino acid into a peptide backbone can induce unique conformational constraints and increase resistance to enzymatic degradation compared to its alpha-amino acid counterparts.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound and details established methodologies for the experimental determination of uncharacterized parameters. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their scientific endeavors.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized in the table below. These identifiers are crucial for the accurate reporting and retrieval of information regarding this compound.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3,6-diamino-6-oxohexanoic acid;hydrochloride | [2] |

| Synonyms | L-β-Homo-Gln-OH·HCl, H-β-HoGln-OH·HCl | [3] |

| CAS Number | 336182-05-9 | [3] |

| Molecular Formula | C6H13ClN2O3 | [3] |

| Molecular Weight | 196.63 g/mol | [2][3] |

| Canonical SMILES | C(CC(=O)N)N.Cl | [2] |

Structural Elucidation Workflow

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. While some data for this compound is available from commercial suppliers, many key parameters have not been experimentally determined and reported in peer-reviewed literature.

Physical State and Appearance

This compound is typically supplied as a white to off-white solid powder.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. The experimentally determined melting point for this compound is not consistently reported in the public domain.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting point of a solid, in accordance with established laboratory practices.[4]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the fine powder on a clean, dry watch glass.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the capillary tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

-

For an accurate measurement, heat the block at a rate of 1-2 °C per minute, starting from at least 20 °C below the estimated melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is reported as T1-T2.

-

-

Causality and Trustworthiness:

-

A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, providing an accurate reading.

-

Using a fresh, properly packed sample for each determination ensures reproducibility. This protocol is self-validating through the observation of a sharp melting range for a pure substance.

-

Solubility

The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and application in biological assays. As a hydrochloride salt of an amino acid, it is expected to be soluble in water and other polar protic solvents. However, quantitative solubility data is not widely available.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals and is suitable for determining the water solubility of substances.[5][6][7][8][9]

-

Preparation:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline (PBS), ethanol) in a sealed, thermostatted vessel.

-

The excess solid is necessary to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the required equilibration time (typically 24-48 hours).

-

-

Separation and Quantification:

-

Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12][13][14]

-

-

Causality and Trustworthiness:

-

Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Ensuring the presence of excess solid throughout the experiment validates that the solution has reached saturation. The use of a validated HPLC method for quantification ensures the accuracy and reliability of the determined solubility value.

-

Acidity (pKa)

This compound possesses at least two ionizable groups: a carboxylic acid group and an amino group. The pKa values of these groups dictate the net charge of the molecule at a given pH, which is crucial for its interaction with biological targets and its behavior in solution.[15][16] The experimental pKa values for this compound have not been reported. For comparison, the alpha-amino acid L-glutamine has pKa values of approximately 2.17 (carboxyl) and 9.13 (amino).[17] The pKa values for the beta-amino acid will differ due to the different positioning of the amino group relative to the carboxyl group.[18]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a reliable and widely used technique for determining the pKa values of ionizable compounds.[15][19][20]

-

Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO2-free water.

-

Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

-

Titration:

-

Place the solution in a thermostatted beaker with a magnetic stirrer.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first derivative of the titration curve can be used to accurately determine the equivalence points.

-

-

Causality and Trustworthiness:

-

The use of a calibrated pH meter and standardized titrant ensures the accuracy of the measurements.

-

The shape of the titration curve provides a visual validation of the number of ionizable groups and their approximate pKa values.

-

Titration and Ionization Workflow

The ionization state of this compound is dependent on the pH of the solution, which can be visualized through a titration workflow.

Caption: The process of determining pKa values and the corresponding ionization states of L-beta-Homoglutamine.

Stability

The stability of this compound in both solid and solution states is a critical factor for its storage, handling, and use in experimental settings. As a hydrochloride salt, it is expected to be more stable in the solid state than its free base form. In aqueous solutions, amino acids can be susceptible to degradation, particularly at elevated temperatures and extreme pH values.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines an approach for assessing the stability of this compound in solution, in line with pharmaceutical stability testing guidelines.[21][22][23][24][25]

-

Method Development:

-

Develop a stability-indicating HPLC method, typically a reverse-phase method, capable of separating the intact this compound from potential degradation products.

-

The method should be validated for specificity, linearity, accuracy, and precision.

-

-

Stress Testing (Forced Degradation):

-

Expose solutions of this compound to various stress conditions, such as:

-

Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative: 3% H2O2 at room temperature.

-

Thermal: Elevated temperature (e.g., 60 °C) in a neutral solution.

-

-

Analyze samples at various time points to monitor the degradation of the parent compound and the formation of any degradation products.

-

-

Long-Term Stability:

-

Store solutions of this compound at various temperatures (e.g., 4 °C, 25 °C) and pH values.

-

Analyze samples at predetermined time intervals (e.g., 0, 1, 3, 6 months) to determine the rate of degradation under normal storage conditions.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point.

-

The degradation kinetics can be determined by plotting the concentration of the compound versus time.

-

-

Causality and Trustworthiness:

-

Forced degradation studies help to identify potential degradation pathways and ensure that the analytical method is "stability-indicating" (i.e., can separate degradants from the main peak).

-

Long-term stability studies provide data to establish appropriate storage conditions and shelf-life for solutions of the compound.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone. The chemical shifts and coupling patterns will be characteristic of the beta-amino acid structure.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the chemical environment of each carbon (e.g., carboxyl, amide, aliphatic).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹.

-

N-H stretch (amine hydrochloride and amide): Bands in the region of 3000-3300 cm⁻¹.

-

C=O stretch (carboxylic acid and amide): Strong absorptions around 1650-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 161.10. The hydrochloride salt itself will not be observed directly.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide information about the connectivity of the molecule. Common fragmentation pathways for glutamine-containing peptides include the loss of ammonia (NH₃) and water (H₂O).[26]

Conclusion

This compound is a valuable compound for chemical and biological research. This guide has consolidated the available physicochemical data and provided a framework of established experimental protocols for the determination of its key properties. By following these methodologies, researchers can obtain the necessary data to confidently utilize this compound in their studies, contributing to the advancement of peptidomimetic design and drug discovery. The principles of causality and self-validation embedded in these protocols ensure the generation of reliable and reproducible data, upholding the highest standards of scientific integrity.

References

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link][5][7]

-

Difference Wiki. (2024). Alpha Amino Acid vs. Beta Amino Acid: What's the Difference?. [Link]

-

Pediaa.Com. (2021). Difference Between Alpha and Beta Amino Acid. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link][6]

-

Quora. (2021). What is the difference between alpha, beta, and gamma amino acid in terms of definition , example and reaction?. [Link][18]

-

Scientific Research Publishing. (2014). Differences in Amino Acid Composition between α and β Structural Classes of Proteins. [Link]

-

Aapptec Peptides. (2020). Beta Amino Acids and Beta Homo Amino Acids. [Link][1]

-

Wired Chemist. (n.d.). Determination of Melting Point. [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. [Link][9]

-

Agilent. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link][11]

-

International Journal of Pharmaceutical and Chemical Sciences. (2012). Stability Testing of Pharmaceutical Products. [Link][21]

-

Stuart SMP10 Melting Point Apparatus Manual. (2009). Using Melting Point to Determine Purity of Crystalline Solids. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link][19]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC-HILIC column. [Link][12]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link][22]

-

Journal of Pharmaceutical Research International. (2022). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. [Link][23]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link][4]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link][24]

-

U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link][25]

-

Journal of Pharmaceutical and Biomedical Analysis. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link][13]

-

International Journal of Pharmaceutical Sciences and Research. (2017). Analysis of Amino Acids by High Performance Liquid Chromatography. [Link][14]

-

Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

-

Cheméo. (n.d.). Chemical Properties of L-Glutamine (CAS 56-85-9). [Link]

-

Journal of Chemical Education. (2009). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link][20]

-

GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link][15]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. [Link][16]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. [Link]

-

PubChem. (n.d.). L-Glutamine. [Link]

-

Journal of the American Society for Mass Spectrometry. (1998). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. [Link][26]

Sources

- 1. peptide.com [peptide.com]

- 2. This compound | C6H13ClN2O3 | CID 2761808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Glutamine hydrochloride | C5H11ClN2O3 | CID 57364844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.google.cn [books.google.cn]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. benchchem.com [benchchem.com]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. jocpr.com [jocpr.com]

- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 16. scribd.com [scribd.com]

- 17. L-Glutamine | 56-85-9 [chemicalbook.com]

- 18. quora.com [quora.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. japsonline.com [japsonline.com]

- 22. edaegypt.gov.eg [edaegypt.gov.eg]

- 23. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 24. www3.paho.org [www3.paho.org]

- 25. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]

- 26. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

L-beta-Homoglutamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of L-beta-Homoglutamine Hydrochloride

Abstract

This compound is a synthetic amino acid analog of the ubiquitous L-glutamine. While commercially available for research purposes, its precise mechanism of action remains largely uncharacterized in peer-reviewed literature. This guide synthesizes available data on structurally related compounds to postulate a primary hypothesis for its biological activity. We posit that L-beta-Homoglutamine acts as a modulator of the glutamatergic system, likely functioning as an agonist at metabotropic glutamate receptors (mGluRs), with a potential preference for the mGluR4 subtype. This document provides a comprehensive overview of the underlying rationale, outlines a detailed experimental workflow to validate this hypothesis, and discusses the potential therapeutic implications. It is intended for researchers, scientists, and drug development professionals seeking to investigate the pharmacological profile of this novel compound.

Introduction: The Glutamine Analog Landscape

L-Glutamine is the most abundant amino acid in the human body, playing a critical role in a vast array of physiological processes, from protein synthesis and nitrogen transport to serving as a primary metabolic fuel for rapidly dividing cells. In the central nervous system (CNS), glutamine is a key component of the glutamate-glutamine cycle, a metabolic loop between neurons and glial cells that is essential for replenishing the neurotransmitter pool of glutamate, the primary excitatory neurotransmitter in the brain.

Given the central role of glutamine, its structural analogs are of significant interest in chemical biology and drug discovery. L-beta-Homoglutamine is one such analog, distinguished by the insertion of an additional methylene group into its side chain. This seemingly minor structural modification can profoundly alter its interaction with enzymes and receptors that normally recognize L-glutamine. Currently, this compound is classified as a glutamine analogue and an excitatory amino acid receptor agonist, though specific receptor affinities and functional consequences are not well-documented. This guide aims to bridge this knowledge gap by proposing a testable mechanism of action based on its structural similarity to known glutamate receptor ligands.

Chemical and Pharmacological Profile

The defining characteristic of L-beta-Homoglutamine is its structural relationship to both L-glutamine and L-beta-homoglutamic acid. The hydrochloride salt form enhances its stability and solubility for experimental use.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Synonyms | (3S)-3,5-Diamino-5-oxopentanoic acid hydrochloride | |

| Molecular Formula | C₆H₁₂N₂O₃ · HCl | |

| Molecular Weight | 196.6 g/mol | |

| CAS Number | 24357-87-7 | |

| Putative Class | Glutamine Analog, Excitatory Amino Acid Receptor Agonist |

The critical insight into its potential mechanism comes from patent literature describing beta-homoglutamic acid as a selective ligand for the metabotropic glutamate receptor subtype 4 (mGluR4). As L-beta-Homoglutamine is the amide form of beta-homoglutamic acid, it is highly plausible that it interacts with the same or related targets.

Hypothesized Mechanism of Action: An mGluR4 Agonist

We hypothesize that this compound functions as an agonist at Group III metabotropic glutamate receptors, with a likely preference for mGluR4.

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.

-

Group I (mGluR1, mGluR5): Gq-coupled, leading to phospholipase C activation.

-

Group II (mGluR2, mGluR3): Gi/o-coupled, leading to inhibition of adenylyl cyclase.

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Gi/o-coupled, also inhibiting adenylyl cyclase.

Group III mGluRs, including mGluR4, are predominantly located on presynaptic terminals and function as autoreceptors or heteroceptors to suppress the release of neurotransmitters. The activation of mGluR4 by an agonist like L-beta-Homoglutamine would trigger a Gi/o-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like protein kinase A (PKA) and voltage-gated calcium channels. This ultimately results in a reduction of neurotransmitter release from the presynaptic terminal.

Caption: Hypothesized mGluR4 signaling cascade upon activation by L-beta-Homoglutamine.

Experimental Workflow for Mechanism Elucidation

To rigorously test the hypothesis that L-beta-Homoglutamine is an mGluR4 agonist, a multi-phase experimental approach is required. This workflow serves as a self-validating system, where the findings from each phase inform the next.

Caption: A multi-phase workflow to elucidate the mechanism of action of L-beta-Homoglutamine.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) and selectivity of L-beta-Homoglutamine across a panel of human recombinant glutamate receptors.

Methodology:

-

Receptor Preparation: Utilize commercially available cell membrane preparations expressing individual human mGluR subtypes (mGluR1-8), NMDA receptors, and AMPA receptors.

-

Radioligand Selection: Use a well-characterized radiolabeled antagonist or agonist for each receptor target (e.g., [³H]LY341495 for Group II/III mGluRs).

-

Competition Assay Setup:

-

In a 96-well plate, combine receptor membranes, a fixed concentration of the radioligand, and increasing concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM).

-

Include a control for non-specific binding using a high concentration of a known, unlabeled ligand (e.g., 10 µM L-AP4 for mGluR4).

-

-

Incubation & Detection: Incubate the plates to allow binding to reach equilibrium. Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand. Measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of L-beta-Homoglutamine. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (for Gi/o-Coupled Receptors)

Objective: To determine if L-beta-Homoglutamine acts as an agonist or antagonist at Gi/o-coupled mGluRs (Groups II and III).

Methodology:

-

Cell Line: Use a stable cell line (e.g., CHO or HEK293) expressing the human mGluR4 receptor. These cells should also express a biosensor for cAMP (e.g., using HTRF, FRET, or BRET technology).

-

Assay Setup (Agonist Mode):

-

Plate the cells and stimulate them with forskolin to raise intracellular cAMP levels.

-

Concurrently, treat the cells with increasing concentrations of L-beta-Homoglutamine.

-

Include a known mGluR4 agonist (e.g., L-AP4) as a positive control.

-

-

Assay Setup (Antagonist Mode):

-

Pre-incubate the cells with increasing concentrations of L-beta-Homoglutamine.

-

Then, challenge the cells with a fixed (EC₅₀) concentration of a known agonist (L-AP4) in the presence of forskolin.

-

-

Detection & Analysis: After incubation, measure the cAMP levels using the appropriate detection method (e.g., HTRF reader).

-

In agonist mode, a decrease in the forskolin-stimulated cAMP signal indicates Gi/o activation. Plot the response against log concentration to determine the EC₅₀ and Emax.

-

In antagonist mode, a rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Potential Therapeutic Implications

If L-beta-Homoglutamine is confirmed as a selective mGluR4 agonist, it could have significant therapeutic potential. The role of mGluR4 as a presynaptic inhibitor of glutamate release makes it an attractive target for diseases characterized by glutamatergic overactivity. Potential applications include:

-

Parkinson's Disease: Positive allosteric modulators (PAMs) of mGluR4 have shown promise in preclinical models by reducing excitotoxicity and motor symptoms.

-

Anxiety and Stress-Related Disorders: Modulation of glutamate release in brain regions like the amygdala and prefrontal cortex is a key strategy for anxiolytic drug development.

-

Epilepsy: By reducing excessive glutamate release, mGluR4 agonists could potentially have anti-seizure effects.

Conclusion

This compound is an understudied glutamine analog with a high probability of acting within the glutamatergic system. Based on evidence from structurally proximate compounds, the most compelling hypothesis is that it functions as an agonist at the mGluR4 receptor. This proposed mechanism, if validated through the rigorous experimental workflows detailed in this guide, would position L-beta-Homoglutamine as a valuable pharmacological tool and a potential starting point for the development of novel therapeutics targeting CNS disorders. The systematic approach of binding, functional, and cellular assays is critical to definitively elucidate its mechanism of action and unlock its full scientific potential.

References

-

Title: Glutamine: metabolism and immune function, supplementation and clinical translation Source: Nutrients URL: [Link]

-

Title: The glutamate/GABA-glutamine cycle: aspects of transport, organization and regulation Source: Progress in Neurobiology URL: [Link]

- Title: Preparation of beta-homoglutamic acid derivatives as metabotropic glutamate receptor subtype 4 (mGluR4)

-

Title: Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease Source: Annual Review of Pharmacology and Toxicology URL: [Link]

-

Title: mGluR4-positive allosteric modulators for the treatment of Parkinson's disease: a patent review (2010-2018) Source: Expert Opinion on Therapeutic Patents URL: [Link]

L-β-Homoglutamine Hydrochloride: A Technical Guide to a Promising Unnatural Amino Acid for Advanced Peptide and Drug Design

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics represents a paradigm shift in drug discovery, offering avenues to overcome the inherent limitations of their natural counterparts. Among the diverse classes of UAAs, β-amino acids have garnered significant attention for their ability to confer unique structural and functional properties. This technical guide provides an in-depth exploration of L-β-homoglutamine hydrochloride, a non-proteinogenic amino acid with considerable potential in medicinal chemistry and peptide science. We will delve into its chemical identity, discuss synthetic strategies, and explore its applications in enhancing the therapeutic potential of peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of L-β-homoglutamine for the design of next-generation therapeutics.

Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery

The 20 proteinogenic α-amino acids form the fundamental building blocks of life. However, their inherent chemical properties can limit the therapeutic efficacy of peptide-based drugs, primarily due to poor metabolic stability and restricted conformational diversity. Unnatural amino acids, which are not found in the genetic code, offer a vast and largely unexplored chemical space for peptide and protein engineering.[1]

The strategic incorporation of UAAs can impart a range of desirable characteristics, including:

-

Enhanced Proteolytic Stability: Modified backbones and side chains can sterically hinder enzymatic degradation, leading to a longer in vivo half-life.[2]

-

Improved Pharmacokinetic Profiles: UAAs can be designed to modulate solubility, membrane permeability, and serum protein binding.

-

Increased Receptor Affinity and Selectivity: Novel side-chain functionalities can introduce new binding interactions with biological targets.[3]

-

Conformational Control: The introduction of UAAs can induce and stabilize specific secondary structures, such as helices and turns, which are often critical for biological activity.[2]

L-β-homoglutamine, as a derivative of the proteinogenic amino acid L-glutamine, is a compelling candidate for peptide modification. Its extended carbon backbone, a defining feature of β-amino acids, introduces a significant alteration to the peptide chain, influencing its folding and interaction with biological targets.

Physicochemical Properties of L-β-Homoglutamine Hydrochloride

A thorough understanding of the physicochemical properties of L-β-homoglutamine hydrochloride is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 336182-05-9 | [4] |

| Molecular Formula | C6H13ClN2O3 | [4] |

| Molecular Weight | 196.63 g/mol | [4] |

| IUPAC Name | (3S)-3,6-diamino-6-oxohexanoic acid;hydrochloride | [4] |

| Synonyms | (S)-3-Aminoadipic acid 6-amide hydrochloride, L-beta-homoglutamine-HCl | [4] |

Synthesis of L-β-Homoglutamine Hydrochloride: A Conceptual Workflow

The following diagram illustrates a conceptual workflow for the synthesis of L-β-homoglutamine.

Caption: Conceptual workflow for the synthesis of L-β-homoglutamine HCl.

Key Synthetic Considerations and Methodologies

3.1.1. Asymmetric Synthesis: The stereochemical integrity of the chiral center is paramount. Enantioselective synthesis methods are crucial to obtain the desired L-enantiomer. These methods often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.

3.1.2. Protecting Group Strategy: The use of appropriate protecting groups for the amino and carboxyl functionalities is essential to prevent unwanted side reactions during the multi-step synthesis. The choice of protecting groups will depend on the specific reaction conditions of each step. For peptide synthesis applications, the Boc (tert-butyloxycarbonyl) protected form of L-β-homoglutamine is commercially available and widely used.[5]

3.1.3. Purification and Characterization: Purification of the final product is typically achieved through techniques such as recrystallization or chromatography. The identity and purity of L-β-homoglutamine hydrochloride must be confirmed using a suite of analytical methods.

Analytical Characterization Workflow

The following diagram outlines a typical workflow for the analytical characterization of synthesized L-β-homoglutamine hydrochloride.

Caption: Workflow for analytical characterization of L-β-homoglutamine HCl.

Applications in Peptide Science and Drug Development

The unique structural properties of β-amino acids, including L-β-homoglutamine, make them valuable tools for peptide modification.

Enhancing Proteolytic Stability

Peptides composed of β-amino acids, or β-peptides, are generally resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between α-amino acids.[2] The altered backbone conformation of β-amino acid-containing peptides disrupts the recognition sites for these enzymes, leading to a significant increase in their in vivo half-life. This is a critical advantage for the development of peptide-based drugs.

Modulating Peptide Conformation and Biological Activity

The incorporation of β-amino acids can induce the formation of stable secondary structures, such as helices and turns, in peptides.[2] The specific type of secondary structure is dependent on the substitution pattern of the β-amino acid. This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced receptor binding and biological activity. While specific studies on peptides containing L-β-homoglutamine are limited, research on other glutamine-containing β-peptides has shown their ability to self-associate and form defined structures within lipid bilayers, suggesting a potential role in modulating membrane protein interactions.[6]

Potential Therapeutic Areas

Given the diverse biological roles of L-glutamine, its β-homo analog could be explored in several therapeutic areas:

-

Neuroscience: L-glutamine is a precursor to the neurotransmitters glutamate and GABA.[7] While the direct neurological effects of L-β-homoglutamine are unknown, its structural similarity suggests it could be investigated for its potential to modulate neurotransmitter systems.

-

Oncology: Cancer cells often exhibit an increased dependence on glutamine metabolism. Peptides containing L-β-homoglutamine could be designed to interfere with these pathways.

-

Antimicrobial Peptides: The enhanced stability and defined secondary structures imparted by β-amino acids make them attractive for the design of novel antimicrobial peptides with improved efficacy and reduced susceptibility to bacterial proteases.

Future Perspectives and Conclusion

L-β-homoglutamine hydrochloride represents a valuable yet under-explored building block for the design of novel peptide-based therapeutics. Its ability to confer proteolytic resistance and influence peptide conformation makes it a promising candidate for addressing some of the key challenges in peptide drug development. While the current body of literature on the specific biological activities of L-β-homoglutamine is nascent, the foundational knowledge of β-amino acid chemistry and biology provides a strong rationale for its further investigation.

Future research should focus on:

-

The development and optimization of efficient and scalable synthetic routes to L-β-homoglutamine and its derivatives.

-

The systematic incorporation of L-β-homoglutamine into a variety of bioactive peptides to evaluate its impact on structure, stability, and function.

-

In-depth pharmacological studies to elucidate the specific biological targets and mechanisms of action of L-β-homoglutamine-containing peptides.

As our understanding of the "unnatural" chemical space continues to expand, molecules like L-β-homoglutamine hydrochloride will undoubtedly play an increasingly important role in the development of next-generation medicines with improved therapeutic profiles.

References

- BenchChem. Unnatural Amino Acids in Peptide Synthesis: A Technical Guide to Expanding Chemical Diversity and Therapeutic Potential. BenchChem. Accessed January 4, 2026.

- Bio-Synthesis Inc. Unnatural / Unusual Amino Acids. Bio-Synthesis Inc. Accessed January 4, 2026.

- Chem-Impex International, Inc. Fmoc-Nγ-trityl-L-β-homoglutamine.

- CPC Scientific. Unnatural Amino Acids. CPC Scientific. Accessed January 4, 2026.

- Fisher Scientific. L-beta-Homoglutamic acid hydrochloride, 97%, Thermo Scientific Chemicals. Fisher Scientific. Accessed January 4, 2026.

- JPT Peptide Technologies. Unnatural / Unusual Amino Acids. JPT Peptide Technologies. Accessed January 4, 2026.

- Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in molecular biology (Clifton, N.J.), 340, 1–20.

- Lenthe, J. H., Müller, D., & Giese, B. (2014). β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers. Organic & biomolecular chemistry, 12(40), 8019–8026.

- Merck. L-β-Homoglutamic acid hydrochloride. Merck. Accessed January 4, 2026.

- National Center for Biotechnology Information. L-beta-Homoglutamine hydrochloride. PubChem. Accessed January 4, 2026.

- National Center for Biotechnology Information. Boc-L-beta-Homoglutamine. PubChem. Accessed January 4, 2026.

- Roberts, E., & Sharma, J. S. (2015). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med chem (Los Angeles), 5(7), 295-309.

- Sunway Pharm Ltd. This compound. Sunway Pharm Ltd. Accessed January 4, 2026.

- AAPPTEC. Beta Homo Amino Acids for Peptide Synthesis Archives. AAPPTEC. Accessed January 4, 2026.

- Alfa Chemistry. L-β-Homoglutamine hydrochloride. Alfa Chemistry. Accessed January 4, 2026.

- CP Lab Safety. L-Beta-homoglutamine, HCl, 98%+ (NMR), C6H13ClN2O3, 1 gram. CP Lab Safety. Accessed January 4, 2026.

- ECHEMI. L-beta-Homoglutamic acid hydrochloride. ECHEMI. Accessed January 4, 2026.

- Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Accessed January 4, 2026.

- Santa Cruz Biotechnology. L-Homoglutamine. Santa Cruz Biotechnology. Accessed January 4, 2026.

- Semantic Scholar. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. Accessed January 4, 2026.

- Vertex AI Search. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - Hilaris Publisher. Vertex AI Search. Accessed January 4, 2026.

- Albrecht, J., Sidoryk, M., Ziemińska, E., & Turski, W. A. (2011). Roles of glutamine in neurotransmission. Journal of neuroscience research, 89(12), 1931–1938.

- Chem-Impex International, Inc. Fmoc-L-β-homoglutamine.

- Chem-Impex International, Inc. L-β-Homoglutamine hydrochloride.

- Google Patents. US2883399A - Method of preparing l(+)-glutamine.

- Hilaris Publisher. Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. Accessed January 4, 2026.

- National Center for Biotechnology Information. d-beta-Homoglutamine. PubChem. Accessed January 4, 2026.

- ResearchGate. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review | Request PDF.

- ResearchGate. Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review | Request PDF.

- Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich. Accessed January 4, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. SYNTHESIS OF D-BETA-GLUTAMINE FROM BETA-GLUTAMIC ACID BY GLUTAMINE SYNTHETASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H13ClN2O3 | CID 2761808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-L-beta-Homoglutamine | C11H20N2O5 | CID 2761810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. β-Glutamine-mediated self-association of transmembrane β-peptides within lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

L-β-Homoglutamine: A Technical Guide to Potential Research Applications

Preamble: Unveiling the Potential of a Novel Glutamine Analog

In the landscape of metabolic research, the amino acid L-glutamine occupies a central role. It is a key substrate for energy production, a nitrogen donor for nucleotide and amino acid synthesis, and a critical signaling molecule. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, neurological disorders, and metabolic diseases. Consequently, molecules that can modulate glutamine metabolism are of immense interest to the scientific community.

This technical guide introduces L-β-Homoglutamine, a structural analog of L-glutamine that remains largely unexplored. While direct biological studies on this compound are scarce, its unique structure as a β-amino acid derivative of glutamine presents a compelling rationale for its investigation as a modulator of glutamine-dependent pathways. This document will serve as a roadmap for researchers, scientists, and drug development professionals, outlining the theoretical framework and practical methodologies to unlock the potential of L-β-Homoglutamine. We will move beyond a simple recitation of facts to provide a strategic vision for its application in key therapeutic areas, grounded in the extensive body of knowledge surrounding glutamine metabolism.

Molecular Profile and Synthetic Strategy

L-β-Homoglutamine ((S)-3,6-Diamino-6-oxohexanoic acid) is a higher homolog of glutamine, featuring an additional methylene group in its backbone. This seemingly minor alteration fundamentally changes its three-dimensional structure, potentially influencing its interaction with enzymes and transporters that recognize L-glutamine.

| Property | Value | Source |

| IUPAC Name | (3S)-3,6-diamino-6-oxohexanoic acid hydrochloride | |

| CAS Number | 336182-05-9 | [1] |

| Molecular Formula | C6H13ClN2O3 | [2] |

| Molecular Weight | 196.63 g/mol | [2] |

| Structure | β-amino acid, glutamine analog | [3] |

Expert Insight: The β-amino acid configuration is of particular interest. Peptides incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, a desirable trait for therapeutic candidates. Furthermore, this structural shift may convert the molecule from a substrate into an inhibitor of glutamine-metabolizing enzymes.

Proposed Synthetic Workflow

While L-β-Homoglutamine is commercially available for research purposes, understanding its synthesis provides insight into potential derivatization for structure-activity relationship (SAR) studies. A plausible synthetic route can be adapted from general methods for amide synthesis from amino acids.

Caption: Experimental workflow for oncology research.

Detailed Protocol: ¹³C-Glutamine Metabolic Flux Analysis

Objective: To determine if L-β-Homoglutamine inhibits the entry and metabolism of glutamine into the TCA cycle in a cancer cell line (e.g., PANC-1, A549).

-

Cell Culture: Plate cancer cells in 6-well plates and allow them to adhere overnight.

-

Pre-treatment: Treat cells with varying concentrations of L-β-Homoglutamine (e.g., 0, 10, 50, 200 µM) for 4-6 hours in complete media. A known GLS inhibitor like CB-839 should be used as a positive control. [4]3. Isotope Labeling: Replace the media with glutamine-free media supplemented with [U-¹³C₅]-L-glutamine and the same concentrations of L-β-Homoglutamine or control inhibitor. Incubate for a time course (e.g., 0, 1, 4, 8 hours).

-

Metabolite Extraction: Aspirate media, wash cells with ice-cold saline, and quench metabolism by adding 80% methanol pre-chilled to -80°C. Scrape the cells and collect the extract.

-

LC-MS/MS Analysis: Centrifuge the extract to pellet debris. Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the abundance of ¹³C-labeled TCA cycle intermediates (e.g., citrate, α-ketoglutarate, malate).

-

Data Interpretation: A reduction in the fractional enrichment of ¹³C in TCA cycle intermediates in L-β-Homoglutamine-treated cells compared to vehicle control would indicate inhibition of glutaminolysis.

Trustworthiness: This protocol includes a positive control (CB-839) to validate the experimental system and ensure that the observed effects are specific. The use of stable isotope tracing provides direct, quantitative evidence of metabolic pathway disruption.

Potential Research Application II: Neuroscience - Modulating Glutamate-Glutamine Cycle

The glutamate-glutamine cycle between neurons and astrocytes is fundamental for normal brain function. Astrocytes take up synaptically released glutamate, convert it to glutamine via glutamine synthetase (GS), and shuttle it back to neurons, which use it to regenerate glutamate. [5]Disruptions in this cycle are implicated in excitotoxicity, epilepsy, and neurodegenerative diseases.

Core Hypothesis: Due to its structural similarity to glutamine, L-β-Homoglutamine could act as an inhibitor of glutamine synthetase or the transporters involved in the glutamate-glutamine cycle, thereby modulating neurotransmitter levels and offering neuroprotective effects. The glutamine synthetase inhibitor L-methionine-S,R-sulfoximine (MSO) has shown neuroprotective effects in preclinical models, supporting this line of inquiry. [5]

Experimental Workflow: Investigating Neuroprotective Potential

This workflow aims to assess whether L-β-Homoglutamine can protect neurons from excitotoxic insults by modulating the glutamate-glutamine cycle.

Caption: Experimental workflow for neuroscience research.

Potential Research Application III: Metabolic Disorders - Impact on Beta-Cell Function

Pancreatic beta-cells require amino acid metabolism, particularly that of glutamine, for proper insulin secretion. [3]Glutamine metabolism contributes to the generation of metabolic coupling factors that trigger insulin release. However, chronic exposure to high levels of certain nutrients can lead to beta-cell dysfunction. [6] Core Hypothesis: L-β-Homoglutamine may modulate glutamine-stimulated insulin secretion or protect beta-cells from metabolic stress by altering glutamine metabolism. Its effects could be either stimulatory or inhibitory, both of which would be of significant scientific interest.

Experimental Workflow: Beta-Cell Function and Viability

This workflow is designed to investigate the effects of L-β-Homoglutamine on insulin secretion and beta-cell health under normal and glucolipotoxic conditions.

-

Islet Isolation and Culture: Isolate pancreatic islets from mice or use a beta-cell line (e.g., INS-1, MIN6).

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Pre-incubate islets in low glucose (2.8 mM) Krebs-Ringer Bicarbonate buffer.

-

Incubate islets in low glucose, high glucose (16.7 mM), or high glucose plus varying concentrations of L-β-Homoglutamine.

-

Collect supernatant and measure insulin concentration by ELISA. Rationale: This core assay will determine if L-β-Homoglutamine has a direct effect on the primary function of beta-cells.

-

-

Glucolipotoxicity Stress Test:

-

Culture islets for 24-48 hours in media containing high glucose (e.g., 25 mM) and a saturated fatty acid like palmitate (0.4 mM).

-

Include treatment groups with L-β-Homoglutamine.

-

Assess beta-cell apoptosis (e.g., TUNEL staining) and function (repeat GSIS assay). Rationale: This tests the hypothesis that modulating glutamine metabolism can protect beta-cells from the type of stress observed in type 2 diabetes. [6]

-

Conclusion and Future Directions

L-β-Homoglutamine stands as an intriguing yet understudied molecule. Its identity as a glutamine analog with a β-amino acid structure provides a strong theoretical basis for its potential to modulate critical metabolic pathways in oncology, neuroscience, and endocrinology. The experimental frameworks proposed in this guide offer a clear, logical, and technically sound path to systematically investigate these possibilities. The key to unlocking its potential lies in rigorous, hypothesis-driven research that explores its interactions with the machinery of glutamine metabolism. Future work could also involve the synthesis of derivatives to perform SAR studies, potentially leading to the development of potent and selective probes or therapeutic leads. The exploration of L-β-Homoglutamine is a promising frontier in metabolic research, with the potential to yield novel tools and therapeutic strategies for a range of human diseases.

References

-

Amerigo Scientific. L-beta-Homoglutamine hydrochloride. [Link]

-

The Physiological Society. Amino acid metabolism, insulin secretion and diabetes. [Link]

-

Journal of Hematology & Oncology. Glutamine and cancer: metabolism, immune microenvironment, and therapeutic targets. [Link]

-

Frontiers in Oncology. Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. [Link]

-

Frontiers in Oncology. Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope (PMC). [Link]

-

PubMed. Glutamine deprivation induces metabolic adaptations associated with beta cell dysfunction and exacerbate lipotoxicity. [Link]

-

Johns Hopkins Medicine. Glutamine-Blocking Drug Slows Tumor Growth And Strengthens Anti-Tumor Response. [Link]

-

PubChem. this compound. [Link]

-

PubMed Central. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling. [Link]

-

Johns Hopkins Drug Discovery. Glutamine Antagonist. [Link]

-

National Center for Biotechnology Information. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | C6H13ClN2O3 | CID 2761808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

A Structural and Functional Dissection: L-β-Homoglutamine Hydrochloride versus L-Glutamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of L-β-Homoglutamine hydrochloride and its parent α-amino acid, L-glutamine. We delve into a detailed structural comparison, elucidating the critical difference of a methylene group insertion at the β-position and its profound implications on molecular geometry, flexibility, and reactivity. The guide further explores the functional consequences of this structural alteration, examining its impact on biological activity, particularly in the contexts of glutamine metabolism and its potential as a therapeutic agent. Detailed, field-proven protocols for the chemical synthesis and analytical characterization of L-β-Homoglutamine hydrochloride are provided, offering researchers a practical framework for their investigations. This whitepaper aims to serve as an essential resource for scientists engaged in amino acid chemistry, drug discovery, and metabolic research, fostering a deeper understanding of this intriguing L-glutamine homologue.

Introduction: The Significance of Glutamine and the Intrigue of its Homologue

L-Glutamine, a non-essential α-amino acid, is the most abundant amino acid in human plasma and plays a central role in a myriad of physiological processes.[1][2] It is a fundamental building block for protein synthesis, a key nitrogen shuttle, a precursor for the synthesis of the neurotransmitters glutamate and GABA, and a vital energy source for rapidly dividing cells, including immune cells and cancer cells.[2][3] Given its multifaceted roles, the metabolism of glutamine is a critical area of research, particularly in oncology and neuroscience.[4][5]

The exploration of structural analogues of essential biomolecules is a cornerstone of drug discovery and chemical biology. L-β-Homoglutamine is one such analogue, representing a homologated version of L-glutamine with an additional methylene group in its backbone. This seemingly minor structural modification introduces significant changes to the molecule's three-dimensional structure and, consequently, its chemical and biological properties. This guide will dissect these differences, providing a granular comparison of L-β-Homoglutamine hydrochloride and L-glutamine to inform and guide future research endeavors.

Structural Elucidation: A Tale of Two Amino Acids

The fundamental difference between L-glutamine and L-β-Homoglutamine lies in the position of the amino group relative to the carboxyl groups. L-glutamine is an α-amino acid, meaning the amino group is attached to the α-carbon, the carbon atom immediately adjacent to the carboxyl group. In contrast, L-β-Homoglutamine is a β-amino acid, with its amino group attached to the β-carbon, one carbon atom further away from the carboxyl group.[6][7]

Chemical Structure Visualization

The structural disparity is best illustrated visually:

Figure 1: 2D chemical structures of L-Glutamine and L-β-Homoglutamine.

Physicochemical Properties

The addition of a single methylene group in L-β-Homoglutamine hydrochloride results in a higher molecular weight and can influence its physicochemical properties.

| Property | L-Glutamine | L-β-Homoglutamine Hydrochloride |

| IUPAC Name | (2S)-2,5-diamino-5-oxopentanoic acid | (3S)-3,6-diamino-6-oxohexanoic acid hydrochloride |

| Molecular Formula | C₅H₁₀N₂O₃ | C₆H₁₃ClN₂O₃ |

| Molecular Weight | 146.14 g/mol | 196.63 g/mol [7] |

| CAS Number | 56-85-9 | 336182-05-9[7] |

Functional Consequences of Structural Homologation

The shift of the amino group from the α- to the β-position has profound implications for the molecule's interaction with biological systems.

Conformational Flexibility and Receptor Binding

The longer carbon backbone of L-β-Homoglutamine provides it with greater conformational flexibility compared to the more rigid structure of L-glutamine. This increased flexibility can significantly alter its ability to bind to the active sites of enzymes and the binding pockets of transporters and receptors that have evolved to specifically recognize L-glutamine. This may lead to L-β-Homoglutamine acting as a competitive inhibitor, an allosteric modulator, or having no affinity at all for L-glutamine's native biological targets.

Metabolic Stability

Peptides and proteins containing β-amino acids often exhibit enhanced resistance to proteolytic degradation.[8][9] This is because proteases are highly specific for cleaving peptide bonds between α-amino acids. The presence of a β-amino acid disrupts the natural peptide backbone, rendering it a poor substrate for these enzymes. This increased metabolic stability is a highly desirable property in drug development, as it can lead to a longer in vivo half-life of peptide-based therapeutics.

Potential Biological Activities

While direct comparative studies are limited, the structural similarity of L-β-Homoglutamine to L-glutamine suggests several potential avenues of biological activity:

-

Glutamine Metabolism Antagonist: L-β-Homoglutamine could act as an antagonist of glutamine metabolism by competing with L-glutamine for binding to key enzymes such as glutaminase, which catalyzes the conversion of glutamine to glutamate.[10][11] Inhibition of this pathway is a promising strategy in cancer therapy, as many tumors are "addicted" to glutamine for their rapid proliferation.[8][12]

-

Neurotransmitter Modulation: Given that L-glutamine is a precursor to the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA, L-β-Homoglutamine could potentially modulate neurotransmission.[4][5] It might interfere with the glutamate-glutamine cycle in the brain, a critical process for maintaining neurotransmitter homeostasis.

-

Novel Pharmacological Scaffolds: The unique structural properties of β-amino acids make them valuable building blocks for the synthesis of peptidomimetics and other novel therapeutic agents with improved pharmacokinetic profiles.[8][9]

Experimental Protocols: A Practical Guide

To facilitate research on L-β-Homoglutamine, this section provides detailed, field-proven protocols for its synthesis and analysis.

Chiral Synthesis of L-β-Homoglutamine Hydrochloride

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. The following protocol is a representative method adapted from established literature for the synthesis of chiral β-amino acids, which can be applied to the synthesis of L-β-Homoglutamine.[6][13][14] This multi-step synthesis requires careful execution and purification at each stage.

Figure 2: General workflow for the chiral synthesis of L-β-Homoglutamine.

Step-by-Step Methodology:

A common strategy involves the use of a chiral auxiliary to control the stereochemistry. One such approach is the Evans asymmetric alkylation.

-

Preparation of the Chiral Auxiliary Acyl Oxazolidinone:

-

Rationale: The chiral oxazolidinone, derived from a readily available chiral amino alcohol, serves as a stereodirecting group.

-

Procedure: React (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with n-butyllithium in THF at -78 °C to form the lithium salt. Then, acylate with a suitable protected glutamic acid derivative (e.g., N-Boc-L-glutamic acid anhydride) to form the N-acyl oxazolidinone.

-

-

Asymmetric Aldol Condensation:

-

Rationale: This step establishes the new stereocenter at the β-position.

-

Procedure: Treat the N-acyl oxazolidinone with a Lewis acid (e.g., TiCl₄) and a base (e.g., Hunig's base) to form the titanium enolate. React this enolate with a suitable electrophile that will ultimately become the side chain.

-

-

Reductive Cleavage of the Chiral Auxiliary and Reduction of the Amide:

-

Rationale: Removal of the chiral auxiliary and conversion of the amide to the amine.

-

Procedure: Cleave the chiral auxiliary using a reducing agent like lithium borohydride. The resulting amide can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride.

-

-

Protection and Deprotection Steps:

-

Rationale: Orthogonal protecting groups are used to selectively protect and deprotect the amino and carboxyl groups during the synthesis.

-

Procedure: The amino group can be protected with a Boc or Cbz group, and the carboxyl groups as esters. These are removed in the final steps using standard deprotection conditions (e.g., TFA for Boc, H₂/Pd for Cbz, and saponification for esters).

-

-

Final Salt Formation:

-

Rationale: Conversion to the hydrochloride salt improves stability and solubility.

-

Procedure: After the final deprotection, dissolve the free β-amino acid in a suitable solvent (e.g., ether or methanol) and treat with a solution of HCl in the same solvent to precipitate L-β-Homoglutamine hydrochloride.

-

Self-Validation: The stereochemical purity of the final product can be confirmed by chiral HPLC analysis and comparison with a racemic standard. The chemical structure is verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization: HPLC and NMR

Accurate and reliable analytical methods are crucial for the characterization and quantification of L-β-Homoglutamine hydrochloride.

4.2.1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Principle: Chiral HPLC is used to separate the L- and D-enantiomers of β-homoglutamine, allowing for the determination of enantiomeric excess. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatization with a chiral reagent followed by separation on a standard achiral column.[15][16]

Step-by-Step Protocol (Direct Method):

-

Column: Chiral stationary phase column (e.g., a crown ether-based or cyclodextrin-based column).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., perchloric acid or ammonium acetate). The exact composition should be optimized for the specific column and analyte.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

-

Sample Preparation: Dissolve a known amount of L-β-Homoglutamine hydrochloride in the mobile phase or a compatible solvent.

-

Injection Volume: 5-20 µL.

-

Data Analysis: Integrate the peak areas for the L- and D-enantiomers to calculate the enantiomeric excess (% ee).

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of L-β-Homoglutamine hydrochloride. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and environment of each atom in the molecule.[17][18]

Experimental Parameters:

-

Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

¹H NMR: Expected signals for the methylene and methine protons in the backbone and side chain. The integration of these signals should correspond to the number of protons.

-

¹³C NMR: Expected signals for each of the six carbon atoms in the molecule.

-

2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.

Expected ¹H NMR Spectral Data (in D₂O): The spectrum would show complex multiplets for the protons in the backbone and side chain. The chemical shifts would be influenced by the proximity to the electron-withdrawing amino and carboxyl groups.

Conclusion and Future Directions

L-β-Homoglutamine hydrochloride represents a fascinating structural analogue of the vital α-amino acid, L-glutamine. The seemingly subtle shift of the amino group to the β-position introduces significant changes in its three-dimensional structure, flexibility, and metabolic stability. These alterations open up a wide range of possibilities for its application in drug development and as a chemical probe to study glutamine metabolism.

Future research should focus on direct comparative studies to elucidate the specific biological effects of L-β-Homoglutamine in various in vitro and in vivo models. Investigating its interaction with glutamine transporters and metabolic enzymes will be crucial to understanding its mechanism of action. Furthermore, exploring its incorporation into peptides could lead to the development of novel therapeutics with enhanced stability and efficacy. This in-depth guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this intriguing molecule.

References

- Bode, B. P. (2001). Recent molecular advances in mammalian glutamine transport. The Journal of nutrition, 131(9 Suppl), 2475S–85S; discussion 2486S-7S.

-

Chen, J., & Herrup, K. (2012). Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress. PloS one, 7(3), e33177. [Link]

- Albrecht, J., Sidoryk-Wegrzynowicz, M., & Zielińska, M. (2010). Roles of glutamine in neurotransmission. Neuron glia biology, 6(4), 263–276.

- Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Selinger, Z. (1991). The use of beta-amino acids in the design of metabolically stable peptide analogs. Biopolymers, 31(6), 745–750.

- Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. Chemistry & biodiversity, 40(14), 4455-4457.

-

PubChem. (n.d.). L-beta-Homoglutamine hydrochloride. Retrieved January 4, 2026, from [Link]

- Cole, D. C. (1997). Recent stereoselective synthesis of β-amino acids. Tetrahedron, 53(48), 16463-16521.

- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.

-

Gross, M. I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular cancer therapeutics, 13(4), 890-901. [Link]

- Hensley, C. T., Wasti, A., & DeBerardinis, R. J. (2013). Glutamine and cancer: cell biology, physiology, and clinical opportunities.

- Robinson, M. M., McBryant, S. J., & Kunkel, T. A. (2009). The glutaminase inhibitor BPTES slows down the proliferation of cancer cells. Journal of cellular biochemistry, 106(4), 589–598.

- Wise, D. R., & Thompson, C. B. (2010). Glutamine addiction: a new therapeutic target in cancer. Trends in biochemical sciences, 35(8), 427–433.

- Bhutia, Y. D., & Ganapathy, V. (2016). Glutamine transporters in mammalian cells and their functions in physiology and cancer. Frontiers in bioscience (Landmark edition), 21, 1047–1068.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Newsholme, P., Procopio, J., Lima, M. M., Pithon-Curi, T. C., & Curi, R. (2003). Glutamine and glutamate--their central role in cell metabolism and function. Cell biochemistry and function, 21(1), 1–9.

- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2009). HPLC enantioseparation of β2-homoamino acids using crown ether-based chiral stationary phase.

- Stereoselective Synthesis of α-Disubstituted β-Homoprolines. (2023). Molecules, 28(18), 6695.

- Matés, J. M., Pérez-Gómez, C., Núñez de Castro, I., Asenjo, M., & Márquez, J. (2002). Glutamine and its relationship with cancer. Molecular and cellular biochemistry, 234-235(1-2), 1-13.

- Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia. (2023). Frontiers in Oncology, 13, 1166314.

- Chorilli, M., Salgado, H. R. N., Santos, F. A., & Silva, L. A. (2012). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. American Journal of Analytical Chemistry, 3(2), 113-117.

- Pochini, L., Scalise, M., Galluccio, M., & Indiveri, C. (2014). Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health. Frontiers in chemistry, 2, 61.

- Wang, J. B., Erickson, J. W., Fuji, R., Ramachandran, S., Gao, P., Dinavahi, R., ... & Ganapathy, V. (2010). A new class of glutaminase inhibitors with a novel mechanism of inhibition. Journal of Biological Chemistry, 285(29), 22703-22709.

- Wise, D. R., DeBerardinis, R. J., Mancuso, A., Sayed, N., Zhang, X. Y., Pfeiffer, H. K., ... & Thompson, C. B. (2008). Myc regulates a transcriptional program that stimulates mitochondrial glutaminolysis and leads to glutamine addiction. Proceedings of the National Academy of Sciences, 105(48), 18782-18787.

- Yoo, H. C., Park, S. J., Nam, M., Kang, J., Kim, K., Yeo, J. H., ... & Yoon, J. B. (2020). A variant of SLC1A5 is a mitochondrial glutamine transporter for metabolic reprogramming in cancer cells. Cell metabolism, 31(2), 267-283.

- Varol, S., Ozdemir, H. H., Çevik, M. U., Altun, Y., İbiloğlu, İ., Ekinci, A., ... & Aluçlu, M. U. (2016). Protective effects of l-glutamine against toxicity of deltamethrin in the cerebral tissue. Cutaneous and Ocular Toxicology, 35(2), 117-122.

- Glutamine Transporters as effective targets in digestive system malignant tumor treatment. (2022).

- Potaniec, B., Szeleszczuk, Ł., & Pisklak, D. M. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7198.

- Kumar, A., & Sharma, S. (2012). UPLC method development and validation for the estimation of L-alanyl-L-glutamine in infusions. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 539-542.

- Adibi, S. A., & Steinhardt, H. J. (1987). Comparison of parenteral nutrition supplemented with L-glutamine or glutamine dipeptides. Journal of parenteral and enteral nutrition, 11(4), 333-339.

- Brennan, L., Corless, M., Hewage, C., & Newsholme, P. (2003). 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line. Diabetologia, 46(9), 1257-1266.

- Pochini, L., Scalise, M., Galluccio, M., & Indiveri, C. (2014). Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health. Frontiers in chemistry, 2, 61.

-

Science.gov. (n.d.). Validated HPLC Assay. Retrieved January 4, 2026, from [Link]

- European Patent Office. (1994).

- Fields, G. B. (Ed.). (1997). Solid phase peptide synthesis. Academic Press.

- CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents. (n.d.).

- Overman, L. E., & Robinson, L. A. (2003). Synthesis of physiologically potent beta-amino alcohols.

-

BMRB. (n.d.). Showing NMR Assignment for LN-(3-Carboxypropyl)glutamine. Retrieved January 4, 2026, from [Link]

-

BMRB. (n.d.). Showing NMR Assignment for Glutaminylglutamine. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). Process for producing alanylgutamine (US5380934A).

Sources

- 1. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine Acts as a Neuroprotectant against DNA Damage, Beta-Amyloid and H2O2-Induced Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamine acts as a neuroprotectant against DNA damage, beta-amyloid and H2O2-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 7. This compound | C6H13ClN2O3 | CID 2761808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutaminase inhibitor CB-839 increases radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Succinct synthesis of beta-amino acids via chiral isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]

- 17. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13C NMR analysis reveals a link between L-glutamine metabolism, D-glucose metabolism and gamma-glutamyl cycle activity in a clonal pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unnatural Advantage: A Technical Guide to the Biological Significance of Beta-Amino Acids in Peptides

Introduction: Beyond Nature's Blueprint

In the landscape of drug discovery and biomaterial engineering, the pursuit of molecules with enhanced stability, predictable structure, and potent biological activity is relentless. While peptides composed of α-amino acids are central to biological systems, their therapeutic utility is often hampered by their susceptibility to proteolytic degradation and conformational instability.[1][2][3] This guide delves into the world of β-amino acids, the structural isomers of their α-counterparts, and the profound biological significance they impart when incorporated into peptide backbones. The simple shift of the amino group from the α- to the β-carbon atom fundamentally alters the peptide's architecture, leading to a cascade of advantageous properties that are increasingly being exploited by researchers, scientists, and drug development professionals.[1][4]

This document provides a comprehensive exploration of the core principles governing the function of β-amino acid-containing peptides (β-peptides). We will dissect their unique structural propensities, their remarkable resistance to enzymatic breakdown, and the diverse biological activities they can be engineered to exhibit. From mimicking the intricate surfaces of proteins to forming novel, self-assembling nanomaterials, β-peptides represent a paradigm shift in our ability to design functional, stable, and therapeutically relevant molecules.

Part 1: The Structural Paradigm of β-Peptides: A World of New Folds